

Unraveling the Stereochemical Intricacies of Pinofuranoxin A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A, a bioactive trisubstituted furanone isolated from the invasive pathogen Diplodia sapinea, has garnered significant interest within the scientific community.[1][2] Its potent biological activities, including necrotic lesion induction on various plants and inhibitory effects on fungal growth, underscore its potential as a lead compound in agrochemical and pharmaceutical research.[1][2][3] A thorough understanding of its three-dimensional structure, particularly its stereochemistry and absolute configuration, is paramount for elucidating its mechanism of action and for the design of synthetic analogues with enhanced or selective bioactivities. This technical guide provides an in-depth analysis of the stereochemical determination of **Pinofuranoxin A**, presenting key data, experimental methodologies, and a critical discussion of the assigned and recently revised configurations.

Molecular Structure and Stereocenters

Pinofuranoxin A possesses a complex molecular architecture characterized by a dihydrofuranone ring and an epoxide-containing side chain. The structure contains four stereocenters, leading to the theoretical possibility of sixteen stereoisomers. The elucidation of the correct stereoisomer is therefore a non-trivial task requiring a combination of advanced spectroscopic and computational techniques.



Quantitative Stereochemical Data

The stereochemical properties of **Pinofuranoxin A** have been characterized by several quantitative measurements. These data are crucial for the verification of its structure and for comparative studies.

Parameter	Value	Conditions	Reference
Specific Rotation			
[α] ²⁵ D	+22.4	c 0.34, MeOH	
Electronic Circular Dichroism (ECD)			_
λmax (Δε)	234 nm (+1.93)	$4.54 \times 10^{-3} \text{ M, MeCN}$	
263 nm (-0.39)			-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)	-		
m/z [M+H]+	185.0823		

Determination of Relative and Absolute Configuration

The initial determination of the relative and absolute configuration of **Pinofuranoxin A** was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis of its Electronic Circular Dichroism (ECD) spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were instrumental in establishing the relative configuration of several stereocenters.



- Lactone Ring: The observation of NOE correlations (or lack thereof) between specific protons on the dihydrofuranone ring allowed for the assignment of a trans relative configuration between the substituents at C-4 and C-5, denoted as (4S,5R).
- Oxirane Ring: Similarly, the NOESY data indicated a trans configuration for the epoxide ring, involving the stereocenters at C-7 and C-8.

Computational ECD Analysis

To determine the absolute configuration, the experimental ECD spectrum of (+)-**Pinofuranoxin A** was compared with the theoretically calculated spectra for all possible stereoisomers consistent with the relative configurations determined by NOESY. This comparison revealed a good agreement between the experimental spectrum and the calculated spectrum for the (4R,5S,7R,8R) enantiomer. This led to the initial assignment of the absolute configuration of (+)-**Pinofuranoxin A** as (4R,5S,7R,8R).

Proposed Structural Revision

A recent study published in 2024 has proposed a revision to the relative configuration of the epoxide functionality in **Pinofuranoxin A**. This reinvestigation, based on DFT-based spectral analysis and stereo-controlled total synthesis of all possible diastereomers, suggests a different arrangement of the substituents on the oxirane ring. This highlights the challenges in assigning the stereochemistry of flexible acyclic side-chains and underscores the power of total synthesis in definitively confirming complex molecular structures.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stereochemical determination of **Pinofuranoxin A**.

NMR Spectroscopy

- Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.
- Sample Preparation: Samples were dissolved in CDCl₃.
- Experiments: A full suite of 1D and 2D NMR experiments were conducted, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC, and NOESY. These experiments allowed for the



complete assignment of all proton and carbon signals and the determination of through-bond and through-space correlations.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

- Instrumentation: HRESIMS data were acquired on a mass spectrometer equipped with an electrospray ionization source.
- Method: The analysis provided the accurate mass of the protonated molecule [M+H]+, which
 was used to confirm the molecular formula of C₉H₁₂O₄.

Electronic Circular Dichroism (ECD) Spectroscopy

- Instrumentation: ECD spectra were recorded on a suitable spectropolarimeter.
- Sample Preparation: The sample was dissolved in acetonitrile (MeCN) at a concentration of 4.54×10^{-3} M.
- Measurement: Spectra were recorded in the 200–340 nm range.

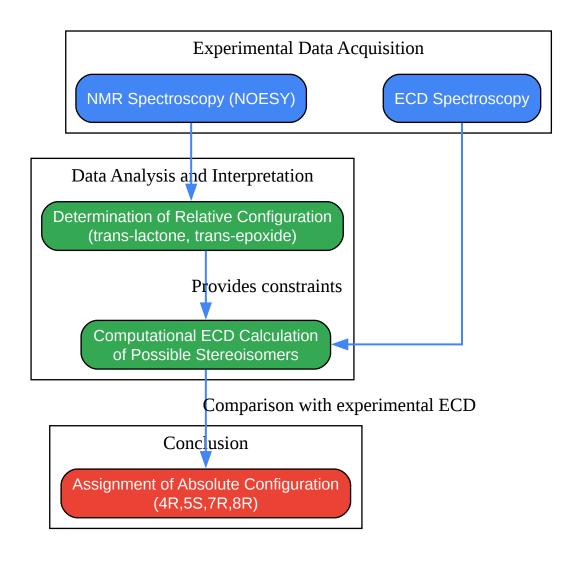
Computational Analysis

 Method: Density Functional Theory (DFT) calculations were employed to predict the ECD spectra of the possible stereoisomers. The calculated spectra were then compared with the experimental spectrum to determine the best fit and, consequently, the absolute configuration.

Visualizing the Stereochemical Determination Workflow

The logical flow of the initial stereochemical assignment can be visualized as follows:





Pinofuranoxin A (Initially Assigned Structure)

C4 (R) C5 (S) C7 (R) C8 (R) [Chemical Structure Diagram of Pinofuranoxin A]

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